molecular formula C10H7BrN2O2 B1280896 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-70-0

3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1280896
CAS No.: 879996-70-0
M. Wt: 267.08 g/mol
InChI Key: HXZRKWVFIZVNLV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield 3-(3-bromophenyl)-1H-pyrazole. The final step involves the oxidation of the pyrazole derivative to introduce the carboxylic acid group, often using potassium permanganate or other oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromophenyl group and a pyrazole ring with a carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .

Properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZRKWVFIZVNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479730
Record name 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-70-0
Record name 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879996-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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